(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal (2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal
Brand Name: Vulcanchem
CAS No.: 14168-89-9
VCID: VC20983348
InChI: InChI=1S/C11H22O6/c1-13-7-9(15-3)11(17-5)10(16-4)8(6-12)14-2/h6,8-11H,7H2,1-5H3/t8-,9+,10+,11+/m0/s1
SMILES: COCC(C(C(C(C=O)OC)OC)OC)OC
Molecular Formula: C11H22O6
Molecular Weight: 250.29 g/mol

(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal

CAS No.: 14168-89-9

Cat. No.: VC20983348

Molecular Formula: C11H22O6

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,4R,5R)-2,3,4,5,6-Pentamethoxyhexanal - 14168-89-9

Specification

CAS No. 14168-89-9
Molecular Formula C11H22O6
Molecular Weight 250.29 g/mol
IUPAC Name (2R,3S,4R,5R)-2,3,4,5,6-pentamethoxyhexanal
Standard InChI InChI=1S/C11H22O6/c1-13-7-9(15-3)11(17-5)10(16-4)8(6-12)14-2/h6,8-11H,7H2,1-5H3/t8-,9+,10+,11+/m0/s1
Standard InChI Key LNECIKHIUGKOEZ-LNFKQOIKSA-N
Isomeric SMILES COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)OC)OC
SMILES COCC(C(C(C(C=O)OC)OC)OC)OC
Canonical SMILES COCC(C(C(C(C=O)OC)OC)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator